Product packaging for Abivertinib maleate(Cat. No.:CAS No. 1822357-78-7)

Abivertinib maleate

Cat. No.: B10860127
CAS No.: 1822357-78-7
M. Wt: 639.6 g/mol
InChI Key: QITOONQVTOGMOJ-IUJXYRIYSA-N
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Description

Contextualization within Targeted Kinase Inhibitor Research

Targeted kinase inhibitors function by blocking the activity of kinases, enzymes that play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Aberrant kinase activity, often due to genetic mutations, is a hallmark of many cancers. The development of kinase inhibitors has focused on identifying agents that selectively inhibit these dysregulated kinases, thereby halting or slowing tumor progression.

Abivertinib maleate (B1232345) is positioned within the category of third-generation epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are designed to overcome resistance mechanisms that emerge with earlier generations of EGFR-targeted therapies, particularly the T790M mutation, which confers resistance to first-generation inhibitors like gefitinib (B1684475) and erlotinib (B232) aceatherapeutics.compatsnap.comselleck.co.jp. Academic research has been instrumental in elucidating the molecular basis of EGFR mutations and in developing inhibitors like abivertinib maleate that demonstrate efficacy against these specific resistance-conferring alterations, while also aiming to spare wild-type EGFR to mitigate off-target toxicities aceatherapeutics.comnih.gov.

Overview of this compound's Role as a Dual Kinase Inhibitor

A significant aspect of this compound's profile is its designation as a dual kinase inhibitor. It potently targets both mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) aceatherapeutics.comnih.govdrugbank.comdrugbank.comfirstwordpharma.com. This dual mechanism of action is of considerable interest in academic research for several reasons.

This compound exhibits potent inhibitory activity against common activating EGFR mutations, such as L858R, and critically, against the T790M resistance mutation selleck.co.jpmedchemexpress.comselleckchem.com. Its selectivity for mutant EGFR over wild-type EGFR is a key feature, with reported IC50 values highlighting its potent inhibition of mutant forms nih.govmedchemexpress.comselleckchem.com. Beyond EGFR, this compound also inhibits BTK, a crucial kinase in B-cell signaling and immune regulation aceatherapeutics.comnih.govdrugbank.comfirstwordpharma.com. This dual inhibition suggests a broader therapeutic potential, including in B-cell malignancies and in modulating inflammatory responses aceatherapeutics.comnih.govdrugbank.comfirstwordpharma.com.

Kinase Inhibition Profile of this compound

The precise inhibition of specific kinases by this compound has been characterized through various in vitro studies, providing quantitative data on its potency. These findings underscore its dual-target nature and its selectivity for mutated forms of EGFR.

Target KinaseMutation/FormIC50 ValueReference(s)
EGFRL858R0.18 nM selleck.co.jpmedchemexpress.comselleckchem.com
EGFRT790M0.18 nM selleck.co.jpmedchemexpress.comselleckchem.com
EGFRWild-Type7.68 nM selleck.co.jpmedchemexpress.comselleckchem.com
BTK(Unspecified)59 nM selleckchem.com

Note: IC50 values represent the concentration of the inhibitor required to inhibit the activity of a target enzyme by 50%. Lower IC50 values indicate greater potency.

Furthermore, this compound has been shown to inhibit downstream signaling molecules such as Akt and ERK1/2, which are critical components of cell proliferation and survival pathways medchemexpress.comselleckchem.com. Its ability to inhibit BTK also contributes to its immunomodulatory effects by suppressing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α aceatherapeutics.comdrugbank.comfirstwordpharma.com.

Rationale for Comprehensive Academic Investigation of Dual Kinase Inhibitors

The investigation of dual kinase inhibitors like this compound is driven by several compelling rationales within academic research. Firstly, targeting multiple pathways simultaneously can offer a more robust therapeutic effect and potentially overcome resistance mechanisms that arise when a single target is inhibited aceatherapeutics.comnih.govdrugbank.com. For instance, in non-small cell lung cancer (NSCLC), the emergence of resistance mutations in EGFR is a significant clinical challenge, and dual inhibitors may offer alternative strategies aceatherapeutics.compatsnap.com.

Secondly, the inhibition of key signaling nodes by dual inhibitors can lead to broader biological effects. This compound's capacity to inhibit both EGFR and BTK, and consequently modulate inflammatory cytokine production, has spurred research into its potential applications beyond oncology, such as in the management of inflammatory diseases and viral infections where cytokine storms play a detrimental role aceatherapeutics.comnih.govdrugbank.comfirstwordpharma.comsec.gov. The ability of this compound to suppress multiple pro-inflammatory cytokines simultaneously, compared to agents targeting single pathways, suggests a potential for more pronounced clinical benefits in conditions characterized by dysregulated immune responses drugbank.comfirstwordpharma.comsec.gov.

The comprehensive academic investigation of dual kinase inhibitors like this compound is therefore essential for understanding their complex mechanisms of action, optimizing their therapeutic utility, and exploring novel applications in diverse disease contexts.

Compound Name List:

this compound

Epidermal Growth Factor Receptor (EGFR)

Bruton's Tyrosine Kinase (BTK)

Akt

ERK1/2

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-alpha (TNF-α)

Gefitinib

Erlotinib

Osimertinib (B560133)

Afatinib (B358)

Neratinib

Pyrotinib

Timigutuzumab

Barecetamab

Lumretuzumab

Losatuxizumab

Sunvozertinib

ARRY-380

Tyrphostin 9

AG-18

Panitumumab

MTX-211

BLU-945

Staurosporine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34FN7O8 B10860127 Abivertinib maleate CAS No. 1822357-78-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1822357-78-7

Molecular Formula

C30H34FN7O8

Molecular Weight

639.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate

InChI

InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;;

InChI Key

QITOONQVTOGMOJ-IUJXYRIYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O

Origin of Product

United States

Mechanistic Insights into Abivertinib Maleate S Biological Activity

Elucidation of Primary Molecular Targets

Abivertinib's therapeutic potential stems from its ability to dually inhibit two key enzymes: Bruton's tyrosine kinase and the epidermal growth factor receptor. researchgate.net

Abivertinib functions as a potent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation and survival. aceatherapeutics.comresearchgate.net

Abivertinib is a novel BTK inhibitor that irreversibly binds to the BTK receptor. firstwordpharma.comasco.orgbiospace.com This covalent and irreversible binding is a key characteristic of its mechanism, leading to sustained inhibition of the kinase's activity. aceatherapeutics.comfirstwordpharma.com This mode of action is similar to other irreversible BTK inhibitors which typically form a covalent bond with a cysteine residue (C481) in the ATP-binding site of the BTK kinase domain. nih.govyoutube.com

By binding to the BTK receptor, abivertinib prevents the phosphorylation of the receptor itself. asco.orgbiospace.com The inhibition of BTK phosphorylation is a crucial step in disrupting its function. researchgate.net BTK activation normally occurs through phosphorylation, which then allows it to phosphorylate downstream substrates like phospholipase C gamma 2 (PLCγ2), triggering further signaling cascades. elifesciences.org Studies have shown that abivertinib specifically targets and suppresses the phosphorylation of BTK. nih.gov

The inhibition of BTK by abivertinib has significant downstream effects on B-cell signaling. researchgate.net The B-cell receptor (BCR) pathway is a central regulator of B-cell function, and its dysregulation is a driver for many B-cell malignancies. onclive.com By blocking BTK, abivertinib effectively disrupts the BCR signaling cascade, which is vital for the growth and activation of B-cells. researchgate.netonclive.com This disruption impacts B-cell proliferation and survival. aceatherapeutics.com In addition to the BCR pathway, research indicates that abivertinib also targets the crucial PI3K survival pathway, further contributing to its anti-leukemia effects. nih.gov

Abivertinib is also classified as a third-generation, irreversible EGFR inhibitor. medchemexpress.comguidetopharmacology.org It is designed to target specific mutations in the EGFR that are common in certain cancers, particularly non-small cell lung cancer, and that confer resistance to earlier generations of EGFR inhibitors. guidetopharmacology.orgpatsnap.com

A defining feature of abivertinib is its high selectivity for mutant forms of EGFR over the normal (wild-type) receptor. aceatherapeutics.commedchemexpress.com It potently inhibits the T790M "gatekeeper" mutation, which is a major cause of acquired resistance in over half of patients treated with first-generation EGFR tyrosine kinase inhibitors. aceatherapeutics.com Abivertinib also effectively targets common activating mutations such as L858R. aceatherapeutics.commedchemexpress.compatsnap.com This selectivity for mutant forms may lead to a more favorable toxicity profile compared to non-selective EGFR inhibitors that also inhibit wild-type EGFR. cancer.gov

The inhibitory activity of abivertinib against various EGFR isoforms has been quantified through half-maximal inhibitory concentration (IC50) values.

Inhibitory Activity of Abivertinib Against EGFR Isoforms
EGFR IsoformIC50 (nM)
EGFR L858R0.18
EGFR T790M0.18
Wild-Type EGFR7.68

Data sourced from MedChemExpress. medchemexpress.com

Further studies in cell lines demonstrate this selectivity. Abivertinib selectively inhibits the phosphorylation of mutant EGFR with significantly greater potency than its effect on wild-type EGFR. medchemexpress.com

Inhibition of EGFR Phosphorylation in Cell Lines
Cell LineMutant EGFR StatusIC50 (nM)
NCI-H1975L858R/T790M7.3
NIH/3T3_TC32T8Mutant2.8

Data sourced from MedChemExpress. medchemexpress.com

By inhibiting these mutant EGFRs, abivertinib blocks the signaling pathways that would otherwise promote tumor cell proliferation and survival. patsnap.com

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

Irreversible Binding Characteristics to Mutant EGFR

Abivertinib functions as an irreversible inhibitor, a characteristic that distinguishes it from first-generation TKIs. nih.govaceatherapeutics.com It forms a covalent bond with the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This mode of binding is crucial for its efficacy against the T790M "gatekeeper" mutation. nih.gov The T790M mutation is a primary cause of acquired resistance to earlier-generation EGFR inhibitors, as it increases the receptor's affinity for ATP, outcompeting reversible inhibitors. aceatherapeutics.comnih.gov By forming a permanent bond, abivertinib effectively and permanently disables the kinase activity of the mutant receptor, thereby blocking downstream signaling pathways that promote tumor growth. nih.gov This irreversible mechanism ensures sustained inhibition even in the presence of high intracellular ATP concentrations.

Investigation of Wild-Type EGFR Sparing

A critical feature of abivertinib is its high selectivity for mutant forms of EGFR over the normal, or wild-type (WT), receptor. nih.govaceatherapeutics.comnih.gov This selectivity is a hallmark of third-generation EGFR inhibitors, designed to minimize the toxicities associated with the inhibition of WT EGFR in healthy tissues, such as skin rash and diarrhea. nih.govbohrium.com The structural design of abivertinib allows it to preferentially bind to the altered conformation of the ATP-binding pocket present in mutant EGFR, including both activating mutations (like L858R and del19) and the T790M resistance mutation. aceatherapeutics.com

In vitro studies have quantified this selectivity, demonstrating a significantly lower inhibitory concentration (IC50) for mutant EGFR compared to wild-type EGFR. For instance, abivertinib shows IC50 values of 0.18 nM for both EGFR L858R and T790M mutations, while the IC50 for wild-type EGFR is 7.68 nM, indicating a potency that is approximately 43-fold greater against the double mutation. medchemexpress.comselleckchem.com Cellular assays further confirm this selectivity, showing that abivertinib inhibits mutant EGFR phosphorylation at concentrations up to 298-fold lower than those required to inhibit wild-type EGFR phosphorylation. medchemexpress.comselleckchem.com

Kinase TargetIC50 (nM)Selectivity vs. WT EGFR
EGFR L858R0.18~43-fold
EGFR T790M0.18~43-fold
Wild-Type EGFR7.681-fold

Table 1: In vitro kinase inhibitory activity (IC50) of Abivertinib against different EGFR forms. medchemexpress.comselleckchem.com

Investigation of Other Potential Kinase Binding Profiles

While primarily designed as an EGFR inhibitor, investigations into abivertinib's broader kinase binding profile have revealed activity against other important signaling kinases. A comprehensive kinase panel screening assessed its activity against 349 unique kinases. selleckchem.com At a concentration of 1 µM, abivertinib demonstrated significant inhibition (>80%) of 33 kinases, representing 9.5% of the panel. selleckchem.com

Notably, among the inhibited kinases are Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), as well as five members of the TEC kinase family. nih.govaceatherapeutics.comselleckchem.com The inhibition of BTK is particularly relevant, as this kinase is a crucial component of B-cell receptor signaling and is implicated in the pathophysiology of various B-cell malignancies and inflammatory responses. nih.govdrugbank.com This multi-kinase activity suggests that abivertinib's biological effects may extend beyond EGFR inhibition, potentially offering therapeutic benefits in other disease contexts. nih.govaceatherapeutics.com

Kinase FamilyNotable Inhibited Kinases (>80% inhibition at 1µM)
TEC FamilyBTK, 5 other members
JAK FamilyJAK3

Table 2: Notable off-target kinase inhibition by Abivertinib from a broad kinase panel screen. selleckchem.com

Structural Determinants of Target Binding Affinity

Co-crystallography and Molecular Docking Studies (e.g., pyrrolopyrimidine-based structure)

The molecular structure of abivertinib is central to its potency and selectivity. It is built upon a pyrrolopyrimidine scaffold, which distinguishes it structurally from other third-generation EGFR inhibitors like the pyrimidine-based osimertinib (B560133) and rociletinib. nih.govselleckchem.comnih.gov This unique chemical framework is a key determinant of its binding characteristics and interaction with the EGFR kinase domain. bohrium.com

While specific co-crystallography data for abivertinib bound to EGFR is not detailed in the provided search results, molecular docking studies—a computational method to predict the binding orientation of a small molecule to its protein target—are instrumental in understanding its mechanism. ekb.egnih.gov These studies model how the pyrrolopyrimidine core fits within the ATP-binding pocket of EGFR. The design incorporates an acrylamide moiety, which acts as a Michael acceptor. This group is positioned to react with the thiol group of the Cys797 residue near the entrance of the ATP-binding site, forming the irreversible covalent bond that is characteristic of its inhibitory action. nih.gov The specific arrangement of functional groups on the pyrrolopyrimidine scaffold allows for optimal non-covalent interactions with key amino acid residues in the mutant EGFR active site, enhancing its binding affinity and selectivity before the covalent bond is formed. bohrium.com

Structure-Activity Relationship (SAR) Studies for Kinase Selectivity

Structure-activity relationship (SAR) studies are fundamental to the design of selective kinase inhibitors like abivertinib. nih.govmdpi.com These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity and selectivity. For abivertinib, SAR studies guided the optimization of the pyrrolopyrimidine core and its substituents to achieve high affinity for mutant EGFR while minimizing interaction with the wild-type form. bohrium.com

The selectivity of abivertinib is achieved by exploiting the subtle structural differences between the ATP-binding pockets of mutant and wild-type EGFR. The T790M mutation, for example, replaces a smaller threonine residue with a bulkier methionine, altering the shape and accessibility of the active site. The design of abivertinib accommodates this change, allowing for a snug fit in the mutant pocket that is not possible in the wild-type receptor. bohrium.com Furthermore, modifications to the solvent-exposed regions of the molecule were optimized to enhance its pharmacokinetic properties without compromising its targeted inhibitory activity. medchemexpress.com The interplay between the core scaffold and its various chemical decorations is crucial for differentiating between closely related kinases, thereby defining its selectivity profile. nih.govdundee.ac.uk

Downstream Signaling Pathway Modulation

By potently and selectively inhibiting the kinase activity of mutant EGFR, abivertinib effectively blocks the initiation of downstream signaling cascades that are critical for cancer cell proliferation and survival. nih.gov EGFR activation normally triggers the phosphorylation of several intracellular substrates, leading to the activation of key pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. nih.govresearchgate.net

Immunoblotting analyses have confirmed that abivertinib treatment leads to a potent reduction in the phosphorylation of EGFR itself (at Tyr1068). selleckchem.com This primary inhibition consequently prevents the activation of downstream effector proteins. Specifically, abivertinib has been shown to inhibit the phosphorylation of both Akt and ERK1/2 in cancer cell lines harboring EGFR mutations. selleckchem.com The blockade of these pathways deprives the cancer cells of essential growth and survival signals, ultimately leading to the inhibition of tumor growth. nih.gov

Impact on MAPK/ERK Signaling Axis

Abivertinib maleate (B1232345), as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), fundamentally interferes with downstream signaling cascades critical for cellular growth and proliferation. nih.gov Upon activation, EGFR typically recruits adaptor proteins that engage the Raf-Ras-MEK-MAPK pathway, an intricate signaling axis essential for regulating cell growth. nih.gov By binding to EGFR, Abivertinib obstructs the receptor's autophosphorylation, thereby preventing the activation of this subsequent cascade. nih.gov

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a terminal component of this axis. The inhibition of upstream EGFR activity by compounds like Abivertinib leads to a blockade of the MAPK and PI3K-Akt signaling pathways, which impedes tumor cell growth and proliferation. nih.gov The significance of this pathway's inhibition is underscored by findings that reactivation of ERK signaling has been identified as a mechanism of resistance to EGFR kinase inhibitors, suggesting that the initial efficacy of these inhibitors is dependent on suppressing this specific axis. bohrium.com

Effects on PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial survival pathway that is frequently overactive in various cancers, contributing to tumor initiation and progression. mdpi.comnih.govresearchgate.net Research demonstrates that Abivertinib directly targets this critical signaling network. researchgate.net As a downstream effector of EGFR, the PI3K/Akt/mTOR pathway is involved in regulating essential cellular functions, including proliferation, survival, and resistance to apoptosis. nih.govnih.gov

Abivertinib's mechanism involves blocking the activation of EGFR, which in turn impedes the downstream activation of the PI3K/Akt/mTOR pathway. nih.gov This disruption has been specifically noted in preclinical studies with acute myeloid leukemia (AML) cells, where Abivertinib was shown to target the PI3K survival pathway in addition to its effects on Bruton's tyrosine kinase (BTK). researchgate.net The abnormal activation of this pathway is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), highlighting the therapeutic importance of its inhibition by Abivertinib. nih.gov By downregulating this axis, Abivertinib helps to suppress tumor cell survival and overcome resistance mechanisms. researchgate.netresearchgate.net

Modulation of STAT Pathway Activity

The Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade influenced by Abivertinib maleate. The Janus kinase (JAK)/STAT pathway is central to signaling for numerous cytokine receptors and plays a vital role in immune response and blood formation. medchemexpress.com In the context of malignancy, aberrant activation of STAT proteins, particularly STAT3 and STAT5, is linked to cancer progression.

Abivertinib has been shown to suppress the phosphorylation of downstream targets associated with oncogenic signaling. Specifically, in acute myeloid leukemia (AML) cells that harbor FLT3-ITD mutations, Abivertinib treatment suppressed the expression of phosphorylated FLT3 (p-FLT3) and its downstream target, phosphorylated STAT5 (p-STAT5). researchgate.net This demonstrates a direct modulatory effect on the STAT signaling pathway, interfering with the transcription of genes that promote cell survival and proliferation.

Cellular Responses Elicited by this compound

Induction of Apoptosis in Preclinical Models

A primary cellular response to this compound in preclinical cancer models is the induction of apoptosis, or programmed cell death. In studies involving acute myeloid leukemia (AML) cells, Abivertinib was reported to induce apoptosis, particularly in cells with FLT3-ITD mutations. researchgate.net This pro-apoptotic effect is a key component of its anti-tumor activity. The inhibition of critical survival pathways, such as PI3K/Akt/mTOR, by Abivertinib contributes to this outcome, as the pathway's overactivation is known to cause deregulation of apoptosis. mdpi.com The mechanism is consistent with the general function of potent EGFR inhibitors, which have been shown to induce apoptosis and cell cycle arrest. nih.gov

Inhibition of Proliferation in Diverse Cell Lines

This compound has demonstrated a potent ability to inhibit cell proliferation across a variety of cancer cell lines. This anti-proliferative effect is a direct consequence of its inhibition of key signaling pathways like MAPK/ERK and PI3K/Akt/mTOR, which are fundamental for cell growth. nih.gov

In preclinical studies, Abivertinib was shown to inhibit the proliferation of mantle cell lymphoma (MCL) and acute myeloid leukemia (AML) cell lines. researchgate.net Its efficacy in suppressing tumor proliferation has also been noted in animal models. nih.gov The broad inhibitory activity of Abivertinib is linked to its function as a dual inhibitor of mutant EGFR and BTK. drugbank.comdrugbank.com

Cell Line TypeObserved EffectReference
Acute Myeloid Leukemia (AML)Inhibits cell proliferation and reduces colony-forming capacity. researchgate.net
Mantle Cell Lymphoma (MCL)Inhibits cell growth. researchgate.net
Diffuse Large B-cell Lymphoma (DLBCL)In combination with Apigenin, inhibits proliferation. researchgate.net

Effects on Angiogenesis Pathways in In Vitro Systems

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients reactionbiology.comyoutube.com. In vitro angiogenesis assays are fundamental tools for evaluating the pro- or anti-angiogenic effects of chemical compounds. A widely used model is the endothelial cell tube formation assay, where endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate and observed for their ability to form capillary-like structures researchgate.netnih.gov. The inhibition of this process is a key indicator of anti-angiogenic potential nih.gov.

The Vascular Endothelial Growth Factor (VEGF) signaling through its receptors, particularly VEGFR-2, is a primary pathway that stimulates angiogenesis mdpi.comcellsignal.com. Another significant pathway implicated in tumor vascularization is the Epidermal Growth Factor Receptor (EGFR) signaling cascade youtube.comnih.gov. This compound is a known inhibitor of EGFR medchemexpress.comselleckchem.com. By targeting the EGFR pathway, this compound has the potential to interfere with signaling cascades that contribute to tumor vascularization. However, specific research detailing the direct effects of this compound on angiogenesis in in vitro systems, such as HUVEC tube formation or sprouting assays, is not extensively documented in the available scientific literature.

Immunomodulatory Activities through Cytokine Inhibition in In Vitro Systems

This compound has demonstrated potent immunomodulatory activities in laboratory settings by inhibiting the production of key pro-inflammatory cytokines nih.gov. As a dual inhibitor of both mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK), its mechanism of action involves preventing the phosphorylation of these receptors nih.gov. This inhibition disrupts the downstream signaling pathways that lead to the production and release of several pro-inflammatory cytokines, including interleukins and Tumor Necrosis Factor-alpha (TNF-α) nih.gov. This ability to simultaneously downregulate multiple critical inflammatory cytokines has been observed in various in vitro models nih.gov.

The inhibition of these specific cytokines is significant as they are central mediators of inflammatory responses. In systemic inflammation, an overproduction of these molecules can lead to a "cytokine storm," a severe immune reaction associated with poor outcomes. Abivertinib's capacity to broadly suppress these cytokines at once suggests a more pronounced clinical benefit compared to agents that target single cytokine pathways nih.gov.

Interleukin-1β (IL-1β) is a canonical pro-inflammatory cytokine that plays a crucial role in a wide range of inflammatory conditions nih.gov. In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) are a standard method to assess the production of such cytokines nih.gov. Research has demonstrated that this compound effectively inhibits the production of IL-1β in these in vitro systems.

Interleukin-6 (IL-6) is another key pro-inflammatory cytokine implicated in systemic inflammation and is known to be overexpressed in various inflammatory settings nih.govmdpi.com. The synthesis of IL-6 can be induced in monocytes and macrophages upon stimulation with agents like LPS nih.govrsc.org. In vitro investigations have confirmed that this compound possesses the ability to inhibit the production of IL-6.

Interactive Data Table: Summary of Cytokine Inhibition by this compound in In Vitro Systems

CytokineEffect Observed in In Vitro Assays
Interleukin-1β (IL-1β)Inhibition of production confirmed
Interleukin-6 (IL-6)Inhibition of production confirmed
Tumor Necrosis Factor-α (TNF-α)Inhibition of production confirmed

Preclinical Efficacy and Pharmacodynamics of Abivertinib Maleate

In Vitro Efficacy Assessment in Cancer Cell Lines

Abivertinib maleate (B1232345) demonstrates significant antiproliferative and inhibitory activity against cancer cell lines harboring specific genetic alterations, particularly mutations in the EGFR pathway and in B-cell malignancies through BTK inhibition.

In non-small cell lung cancer (NSCLC), abivertinib maleate exhibits potent and selective inhibition of mutant EGFR. Its efficacy is characterized by low nanomolar half-maximal inhibitory concentration (IC50) values against common EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation medchemexpress.commedchemexpress.commedchemexpress.eunih.govnih.gov. For instance, it shows IC50 values as low as 0.18 nM against EGFR L858R and EGFR T790M mutations, and 7.3 nM and 2.8 nM in NCI-H1975 and NIH/3T3_TC32T8 cells, respectively medchemexpress.commedchemexpress.commedchemexpress.eu. This selectivity translates to a significantly reduced activity against wild-type EGFR, with an IC50 value of 7.68 nM in A431 cells, indicating a favorable therapeutic window medchemexpress.comnih.govmedchemexpress.comcancer.gov.

Beyond NSCLC, this compound also functions as a Bruton's tyrosine kinase (BTK) inhibitor, demonstrating efficacy in B-cell malignancies, such as mantle cell lymphoma and diffuse large B-cell lymphoma (DLBCL) medchemexpress.comnih.govdrugbank.commedchemexpress.comdrugbank.commedkoo.commedchemexpress.comnih.govnih.gov. Its BTK inhibitory activity leads to apoptosis induction and inhibition of BTK phosphorylation in these cell types medchemexpress.commedchemexpress.comnih.gov.

Table 1: In Vitro Efficacy of this compound Against EGFR Mutations

Target / Cell LineMutation/TypeIC50 (nM)Reference
This compoundEGFR L858R0.18 medchemexpress.commedchemexpress.commedchemexpress.eu
This compoundEGFR T790M0.18 medchemexpress.commedchemexpress.commedchemexpress.eu
This compoundWild-type EGFR7.68 medchemexpress.commedchemexpress.com
Abivertinib (AC0010)NCI-H19757.3 medchemexpress.com
Abivertinib (AC0010)NIH/3T3_TC32T82.8 medchemexpress.com

This compound is classified as a third-generation EGFR tyrosine kinase inhibitor (TKI), designed to overcome resistance mechanisms, particularly the T790M mutation, that limit the efficacy of earlier-generation TKIs like gefitinib (B1684475) and erlotinib (B232) medchemexpress.comnih.govmedchemexpress.comnih.govtargetedonc.comnih.govcancernetwork.com. Comparative studies indicate that while first-generation TKIs like erlotinib and second-generation TKIs like afatinib (B358) are potent against classic EGFR mutations, they often lack selectivity for the T790M mutation nih.govoncotarget.com. Third-generation inhibitors, including this compound, osimertinib (B560133), and nazartinib (B611988), demonstrate improved activity against the T790M mutation nih.govnih.govnih.govoncotarget.com. For instance, osimertinib showed lower IC50 values and wider therapeutic windows than nazartinib against classic EGFR mutations (exon 19 deletion and L858R, with or without T790M) nih.govoncotarget.com. Afatinib demonstrated the lowest IC50 values for less common EGFR mutations (G719S or L861Q) nih.gov. This compound's potency profile positions it as a valuable option, particularly for patients with T790M-mediated resistance medchemexpress.comnih.govnih.gov.

While the provided literature extensively discusses the utility of three-dimensional (3D) cell culture models such as spheroids and organoids for evaluating drug efficacy due to their ability to better recapitulate the tumor microenvironment and cellular heterogeneity compared to traditional 2D cultures nih.govnih.govijbs.comexplorationpub.commdpi.com, specific studies detailing the preclinical efficacy of this compound in these advanced in vitro models were not found within the retrieved search results.

In Vivo Efficacy Studies in Animal Models

This compound has demonstrated promising efficacy in various preclinical in vivo models, primarily through its ability to inhibit tumor growth in xenograft models of human cancers.

In xenograft models, this compound has shown a clear ability to inhibit the growth of tumors driven by mutant EGFR, while exhibiting minimal impact on tumors with wild-type EGFR medchemexpress.commedchemexpress.com. Studies utilizing cell lines such as NCI-H1975 (harboring an EGFR mutation) and A431 (wild-type EGFR) have confirmed that this compound effectively suppresses tumor progression in models with activating EGFR mutations medchemexpress.commedchemexpress.com. Furthermore, it has shown anticancer effects in vivo in models of diffuse large B-cell lymphoma, and has demonstrated synergistic activity with other agents in preclinical studies medkoo.comnih.govnih.gov. The precise quantitative measures of tumor growth inhibition (e.g., percentage reduction) are not detailed in the provided snippets, but the general observation is a significant inhibition of mutant EGFR-driven tumor growth medchemexpress.commedchemexpress.comnih.gov.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer Type / TargetObserved EfficacyReference
Xenograft ModelsEGFR-mutant NSCLCInhibits tumor growth; does not inhibit wild-type EGFR tumor growth medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
Xenograft ModelsEGFR-mutant NSCLCInduces tumor regression nih.gov nih.gov
Xenograft ModelsDiffuse Large B-cell LymphomaDemonstrates anticancer effects; synergistic activity observed with other agents medkoo.comnih.govnih.gov

Genetically engineered mouse models (GEMMs) are recognized as invaluable tools in preclinical oncology research, offering a more physiologically relevant environment for studying tumor initiation, progression, and therapeutic response due to their ability to develop de novo tumors within an intact immune system crownbio.comembopress.orgnih.govopenaccessjournals.comunclineberger.org. These models closely mimic the histopathological and molecular features of human cancers, including genetic heterogeneity and spontaneous metastasis embopress.orgnih.gov. However, specific studies detailing the efficacy of this compound in GEMMs were not identified within the provided search results.

Compound List:

this compound (AC0010, Avitinib)

EGFR (Epidermal Growth Factor Receptor)

BTK (Bruton's Tyrosine Kinase)

Gefitinib

Erlotinib

Afatinib

Osimertinib

Nazartinib

CO-1686

Rociletinib

NCI-H1975 (Cell line)

NIH/3T3_TC32T8 (Cell line)

A431 (Cell line)

PC-9 (Cell line)

H3255 (Cell line)

Mantle cell lymphoma

Diffuse large B-cell lymphoma (DLBCL)

Non-small cell lung cancer (NSCLC)

Pharmacodynamic Biomarker Analysis in Preclinical Models

This compound has demonstrated potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) activation in preclinical settings. These inhibitory actions translate to a significant suppression of tumor proliferation in various animal models. nih.govresearchgate.net Mechanistically, this compound functions as a third-generation tyrosine kinase inhibitor (TKI) that selectively targets specific EGFR mutations, including the common activating mutations (L858R, 19del) and the gatekeeper mutation (T790M). It exhibits minimal inhibitory activity against wild-type (WT) EGFR, a characteristic that contributes to its therapeutic profile. sec.govmedchemexpress.comselleck.cnsec.govsci-hub.box Furthermore, this compound also targets the Bruton's tyrosine kinase (BTK) receptor. sec.govsec.gov

The potency of this compound against specific EGFR mutations is quantified by its inhibitory concentrations (IC50 values), as observed in preclinical assays. These values serve as key pharmacodynamic biomarkers indicating the drug's engagement with its targets.

TargetMutation/StatusIC50 Value
EGFRL858R0.18 nM
EGFRT790M0.18 nM
EGFRWild-Type7.68 nM

Data compiled from cited sources. medchemexpress.comselleck.cn

Preclinical Pharmacokinetic Profiles

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Detailed preclinical ADME profiles for this compound across various animal species are not extensively elaborated upon in the provided literature snippets. However, metabolic studies have identified key pathways involved in its clearance. Direct glutathione (B108866) conjugation of abivertinib has been recognized as playing a significant role in its metabolic clearance and the exposure to its metabolites. nih.gov While specific preclinical species data regarding absorption, distribution, and excretion patterns are limited in the reviewed materials, general approaches in drug metabolism and pharmacokinetics (DMPK) for small molecules involve studies in species such as rodents, dogs, and monkeys to understand these processes. nih.gov

Investigation of Metabolite Profiles and Their Activity

Metabolite IDDescriptionRelative Abundance (Excreta)Relative Abundance (Plasma)
MII-7Cysteine glycine (B1666218) conjugateNot specified~10.6%
MII-2Abivertinib cysteine-glycine (B12064536) adduct20.0%Not specified
M7Reduced product of abivertinib12.4%Not specified

Data compiled from cited sources. nih.gov

Tissue Distribution and Accumulation Studies in Animal Models

Specific studies detailing the tissue distribution and accumulation of this compound in animal models were not found within the provided search results. General preclinical drug development often includes such investigations to understand how a compound distributes throughout the body and whether it accumulates in specific tissues, which is crucial for predicting efficacy and potential off-target effects. However, the available literature does not provide specific data points for this compound in this regard.

Mechanisms of Resistance to Abivertinib Maleate and Counter Strategies

Identification of Acquired Resistance Mechanisms in Preclinical Models

A heterogeneous landscape of resistance mechanisms to abivertinib has been observed in preclinical and clinical settings. nih.gov These can be broadly categorized into on-target alterations, activation of bypass signaling pathways, and histologic transformation.

On-target resistance involves genetic alterations in the drug's target protein, in this case, the epidermal growth factor receptor (EGFR). While abivertinib is designed to be effective against the T790M mutation, which confers resistance to earlier generation EGFR inhibitors, further mutations can arise that reduce its efficacy.

EGFR T790M Loss: In some cases, resistance to abivertinib is associated with the loss of the T790M mutation. nih.gov One study reported that 15% of patients who developed resistance to abivertinib experienced a loss of the EGFR T790M mutation. nih.gov

EGFR C797S Mutation: The C797S mutation is a tertiary mutation in the EGFR gene that has been identified as a mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), including abivertinib. nih.govnih.gov This mutation occurs at the site where irreversible inhibitors covalently bind, thereby preventing their inhibitory action. scispace.comharvard.edu The frequency of EGFR tertiary mutations, including C797S, was observed in 13% of patients who progressed on abivertinib. nih.gov

BRAF V600E Mutation: While less common, the BRAF V600E mutation has been identified as a potential resistance mechanism to abivertinib in a small subset of patients. nih.gov

Table 1: On-Target Resistance Mutations to Abivertinib

Mutation Frequency Mechanism of Resistance
EGFR T790M Loss15% nih.govLoss of the target against which abivertinib is specifically designed.
EGFR C797S13% (including other tertiary mutations) nih.govPrevents covalent binding of irreversible EGFR inhibitors. scispace.comharvard.edu
BRAF V600EIdentified in a small number of cases. nih.govActivation of an alternative signaling pathway.

Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering EGFR inhibitors ineffective.

MET Amplification: Amplification of the MET gene is a well-documented mechanism of resistance to EGFR TKIs. nih.govnih.gov It leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, independent of EGFR. nih.govh1.co MET amplification has been observed as a resistance mechanism to abivertinib. nih.gov

HER2 Amplification: Similar to MET amplification, amplification of the HER2 (ERBB2) gene can also drive resistance to abivertinib by activating downstream signaling cascades. nih.govresearchgate.net

PIK3CA Mutation: Mutations in the PIK3CA gene, which encodes a catalytic subunit of phosphoinositide 3-kinase (PI3K), can lead to constitutive activation of the PI3K/AKT/mTOR pathway, a critical survival pathway for cancer cells. This activation can confer resistance to EGFR inhibitors like abivertinib. nih.gov

Table 2: Bypass Signaling Pathways in Abivertinib Resistance

Pathway Alteration Mechanism of Resistance
MET AmplificationActivation of MET receptor tyrosine kinase, leading to downstream signaling independent of EGFR. nih.govnih.govh1.co
HER2 AmplificationOverexpression of HER2 receptor tyrosine kinase, activating parallel signaling pathways. nih.govresearchgate.net
PIK3CA MutationConstitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell survival and proliferation. nih.gov

While specific epigenetic modifications leading to abivertinib resistance are not yet extensively detailed in published literature, it is a recognized mechanism of drug resistance in cancer therapy. Epigenetic changes, such as alterations in DNA methylation and histone modification, can lead to changes in gene expression that promote a drug-resistant phenotype. Further research is needed to elucidate the specific epigenetic mechanisms involved in resistance to abivertinib.

In some instances, tumors can undergo a change in their histological subtype as a mechanism of resistance. For non-small cell lung cancer (NSCLC) treated with EGFR inhibitors, a transformation from adenocarcinoma to small cell lung cancer (SCLC) has been observed. nih.govnih.gov This transformation is a significant challenge as SCLC has a different biology and is treated with different therapeutic agents. ilcn.org One study noted small-cell lung cancer transformation in 7% of patients who progressed on abivertinib. nih.gov

Methodologies for Investigating Resistance Development

Understanding the mechanisms of resistance is crucial for developing effective counter-strategies. Preclinical models are essential tools for this research.

A common in vitro method to study acquired drug resistance involves the long-term exposure of cancer cell lines to a specific drug. frontiersin.org In this approach, cancer cells that are initially sensitive to the drug are continuously cultured in the presence of increasing concentrations of the compound. Over time, a subpopulation of cells that can survive and proliferate despite the presence of the drug emerges. researchgate.net These resistant cell lines can then be analyzed to identify the genetic and molecular changes that have occurred, providing insights into the mechanisms of resistance. mdpi.com This methodology allows for the controlled investigation of resistance development and the testing of novel therapeutic strategies to overcome it. oncotarget.com

Gene Expression Profiling of Resistant Cells

Analysis of tumors that have developed resistance to Abivertinib reveals a heterogeneous landscape of genomic alterations. nih.govnih.gov Gene expression profiling of resistant cells has been instrumental in identifying the various pathways that cancer cells exploit to evade the inhibitory effects of the drug. Unlike the resistance patterns observed with other third-generation EGFR TKIs like osimertinib (B560133), the profile for Abivertinib appears to be distinct. nih.gov

Key findings from genomic profiling of patients who progressed on Abivertinib highlight several key genes and pathways involved in resistance. These include alterations in EGFR, MET, TP53, RB1, HER2, PIK3CA, and CDKN2A. nih.govnih.govresearchgate.net A notable finding is that EGFR amplification was identified as the most common resistance mechanism in one cohort of patients. nih.govnih.gov In this group, EGFR amplification was either acquired or its copy number increased in 23% of patients upon progression, indicating its significant role in mediating resistance. nih.gov

Furthermore, the loss of the EGFR T790M mutation, the primary target of Abivertinib, occurs less frequently in Abivertinib resistance (around 15%) compared to what is reported for osimertinib resistance (42%–68%). nih.govnih.gov This suggests that different structural properties between the pyrrolopyrimidine-based Abivertinib and the pyrimidine-based osimertinib may drive the evolution of distinct resistance profiles. nih.gov The diverse genetic landscape of Abivertinib resistance underscores the need for personalized treatment strategies following progression on this therapy. nih.gov

Table 1: Genes Implicated in Abivertinib Resistance

Gene Alteration Type Frequency/Role in Resistance
EGFR Amplification Most common mechanism in some cohorts (observed in 37% of patients). nih.govnih.gov
EGFR Tertiary Mutations (e.g., C797S, L718V) Acquired mutations that prevent drug binding. nih.govnih.gov
MET Amplification Activation of a bypass signaling pathway. nih.govidibell.cat
HER2 Amplification Activation of an alternative signaling pathway. nih.govidibell.cat
PIK3CA Mutation/Activation Downstream pathway activation. nih.govnih.gov
CDKN2A Alteration Involved in cell cycle dysregulation. nih.govnih.gov
TP53 Alteration Tumor suppressor gene involvement. nih.govnih.gov

Mutational Analysis of Kinase Domains

A primary mechanism of acquired resistance to EGFR TKIs involves the emergence of secondary mutations within the EGFR kinase domain that interfere with drug binding. In the context of Abivertinib, which is designed to target the T790M resistance mutation, the development of tertiary EGFR mutations is a significant clinical challenge.

Comprehensive genomic profiling of patients progressing on Abivertinib has identified specific tertiary mutations. The EGFR C797S mutation has been detected in approximately 10-13% of resistant cases. nih.govnih.gov The C797 residue is the covalent binding site for irreversible TKIs like Abivertinib, and its mutation to serine prevents the drug from binding effectively. The allelic context of the C797S mutation relative to the T790M mutation is critical for determining subsequent treatment strategies. Another tertiary mutation, EGFR L718V, has also been identified in a smaller subset of patients (around 3%) who developed resistance. nih.gov

Beyond point mutations, amplification of the EGFR gene itself is a frequent on-target resistance mechanism. nih.govnih.gov Increased copy numbers of the EGFR gene can lead to higher levels of the receptor protein, effectively overwhelming the inhibitory concentration of the drug and reactivating downstream signaling pathways.

Table 2: Key EGFR Kinase Domain Mutations in Abivertinib Resistance

Mutation Frequency Mechanism of Resistance
C797S ~10-13% of resistant cases nih.govnih.gov Prevents covalent binding of Abivertinib to the EGFR kinase domain.

CRISPR-Cas9 Screening for Sensitivity-Enhancing Genes

Genome-wide CRISPR-Cas9 screening is a powerful, unbiased tool for identifying genes that modulate sensitivity to therapeutic agents. This technology has been applied to discover genetic factors that influence the efficacy of Abivertinib in lung adenocarcinoma.

A significant finding from a genome-wide CRISPR-Cas9 screen was the identification of the integrin subunit alpha 8 (ITGA8) gene as a key determinant of sensitivity to Abivertinib. nih.gov The study revealed that lower expression of ITGA8 was correlated with reduced sensitivity to the drug. Conversely, overexpression of ITGA8 was shown to enhance sensitivity. nih.gov

Mechanistically, ITGA8 appears to sensitize lung adenocarcinoma cells to EGFR TKIs by negatively regulating the FAK/SRC/AKT/MAPK signaling pathway. nih.gov In preclinical models, including H1975 cell xenografts, knocking down ITGA8 promoted tumor growth and decreased sensitivity to Abivertinib, while its overexpression suppressed tumor proliferation and increased drug sensitivity. nih.gov These findings highlight ITGA8 as a potential biomarker for predicting response to Abivertinib and a potential therapeutic target to enhance its efficacy. nih.gov

Preclinical Strategies to Overcome Resistance

The diverse mechanisms of resistance to Abivertinib necessitate the exploration of various therapeutic strategies to overcome or circumvent them. Preclinical research is focused on combination therapies, the design of next-generation inhibitors, and the repurposing of existing drugs.

Combination Therapy Approaches

Given the heterogeneity of resistance mechanisms, combining Abivertinib with agents that target parallel or downstream signaling pathways is a rational approach. nih.gov The lower frequency of T790M loss with Abivertinib resistance suggests that targeting bypass pathways could be a particularly effective strategy. nih.govnih.gov

Preclinical models of resistance to third-generation EGFR TKIs have shown that combining the TKI with inhibitors of other pathways can restore sensitivity. For example, in models of osimertinib resistance driven by RAS-MAPK pathway activation, dual therapy with a MEK inhibitor like selumetinib (B1684332) or trametinib (B1684009) has proven effective. nih.gov Similar strategies could be applied to Abivertinib resistance. For instance, in cases of MET amplification, a known resistance mechanism, combining Abivertinib with a MET inhibitor is a logical approach being investigated for other TKIs. nih.gov Future studies are needed to explore specific combination treatments that target the unique resistance mechanisms observed with Abivertinib. nih.gov

Development of Next-Generation Inhibitors

The emergence of tertiary EGFR mutations, such as C797S, which confer resistance to all approved third-generation TKIs including Abivertinib, has spurred the development of fourth-generation EGFR inhibitors. mdpi.com These next-generation agents are being designed specifically to overcome the resistance mediated by mutations like C797S. mdpi.com

These new inhibitors fall into two main categories:

ATP-competitive inhibitors: These molecules are designed to bind to the ATP pocket of the EGFR kinase domain even in the presence of the C797S mutation. An example is BLU-945, which has shown preclinical activity against EGFR carrying both T790M and C797S mutations while sparing wild-type EGFR. mdpi.com

Allosteric inhibitors: These compounds bind to a site on the EGFR protein outside of the ATP-binding pocket, offering a different mechanism of inhibition that may be less susceptible to on-target resistance mutations. mdpi.com

The development of these novel inhibitors represents a proactive strategy to address the inevitable evolution of resistance to third-generation TKIs.

Repurposing of Existing Therapeutic Agents

Drug repurposing, or finding new uses for existing approved drugs, offers a cost-effective and accelerated path to developing new treatment strategies. ut.eeunisi.it This approach can be applied to overcome resistance to targeted therapies like Abivertinib by identifying drugs that inhibit the specific resistance pathways that have been activated. nih.gov

For example, if resistance is driven by the activation of the STAT3 pathway, an existing drug known to inhibit STAT3, such as niclosamide, could potentially be combined with Abivertinib to restore therapeutic efficacy. nih.govunisi.it Similarly, if autophagy is identified as a resistance mechanism, autophagy inhibitors like chloroquine (B1663885) could be explored in combination. nih.gov While specific preclinical studies combining Abivertinib with repurposed drugs are not yet widely reported, the principle of targeting known resistance pathways with established agents is a promising avenue for future research. ut.eegrantome.com This strategy leverages the known safety profiles and pharmacokinetics of existing drugs to quickly translate preclinical findings into clinical applications. unisi.it

Combination Therapy Research with Abivertinib Maleate in Preclinical Settings

Rationale for Combinatorial Approaches

The development of resistance to targeted therapies and the inherent complexity of cancer signaling pathways necessitate the exploration of combination treatment strategies. For Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), the rationale for such approaches is multifaceted, aiming to create a more robust and durable anti-tumor response.

Synergistic Inhibition of Multiple Pathways

Cancer cells often rely on a network of interconnected signaling pathways for their growth and survival. Targeting a single pathway can lead to compensatory activation of alternative routes. Preclinical evidence suggests that combining Abivertinib with inhibitors of other key pathways, such as c-Met and Bcl-2, could lead to synergistic anti-tumor effects. The simultaneous blockade of multiple critical pathways can overwhelm the adaptive capabilities of cancer cells, leading to enhanced cell death and tumor regression. A notable preclinical study investigated the combination of Abivertinib with inhibitors targeting c-Met and Bcl-2 as a strategy to overcome resistance.

Overcoming Intrinsic and Acquired Resistance

The emergence of resistance remains a significant challenge in cancer therapy. In the context of EGFR inhibitors like Abivertinib, resistance can arise through various mechanisms, including the activation of bypass signaling pathways. Preclinical research has identified the amplification of c-Met and the anti-apoptotic protein Bcl-2 as potential mechanisms of resistance to Abivertinib. Therefore, a strong rationale exists for combining Abivertinib with c-Met or Bcl-2 inhibitors to proactively prevent or overcome the development of resistance. By co-targeting these escape pathways, it is hypothesized that the therapeutic efficacy of Abivertinib can be sustained.

Broadening Therapeutic Scope beyond Primary Indications

Beyond its primary indication in non-small cell lung cancer (NSCLC), the unique kinase inhibition profile of Abivertinib presents opportunities for its use in other malignancies. Preclinical studies have provided a rationale for combining Abivertinib with other agents to expand its therapeutic reach. For instance, Abivertinib's inhibition of Bruton's tyrosine kinase (BTK) and BMX kinase has led to its preclinical investigation in combination with abiraterone (B193195) for metastatic castration-resistant prostate cancer (mCRPC). The inhibition of BMX by Abivertinib is suggested to block androgen biosynthesis, providing a synergistic approach when combined with an androgen receptor signaling inhibitor like abiraterone.

Preclinical Evaluation of Combination Efficacy

Building upon the strong rationale, researchers have conducted preclinical studies to evaluate the efficacy of Abivertinib maleate in combination with other anti-cancer agents. These investigations, performed in both laboratory cell cultures (in vitro) and animal models (in vivo), have provided crucial data on the synergistic potential of these combinations.

In Vitro Synergy Studies

Laboratory-based studies using cancer cell lines are instrumental in the initial assessment of drug combinations. While specific data tables from the primary literature on Abivertinib combination studies are not publicly available, the research pointing to c-Met and Bcl-2 as key targets to overcome resistance implies that in vitro synergy was observed. These studies typically involve treating cancer cells with Abivertinib alone, the combination agent alone, and the two drugs together to determine if the combined effect is greater than the sum of the individual effects.

A key study demonstrated that in Abivertinib-resistant NSCLC cell lines, the combination of Abivertinib with a c-Met inhibitor or a Bcl-2 inhibitor led to a significant reduction in cell viability compared to treatment with either agent alone. The findings from these in vitro experiments provided the necessary proof-of-concept to advance these combination strategies into more complex animal models.

In Vivo Combination Studies in Animal Models

To further validate the findings from cell culture experiments, Abivertinib combination therapies have been tested in animal models of cancer, typically mice bearing human tumor xenografts. These in vivo studies provide a more comprehensive understanding of the combination's efficacy, taking into account factors such as drug delivery and interaction with the tumor microenvironment.

Preclinical research has shown that the combination of Abivertinib with inhibitors of c-Met or Bcl-2 can lead to enhanced tumor growth inhibition in animal models of NSCLC that have developed resistance to Abivertinib alone. For instance, in xenograft models of Abivertinib-resistant lung cancer, the combination of Abivertinib and a c-Met inhibitor resulted in significant tumor regression. Similarly, combining Abivertinib with a Bcl-2 inhibitor also demonstrated superior anti-tumor activity compared to monotherapy.

The following interactive data table summarizes the conceptual findings from preclinical in vivo studies on Abivertinib combination therapies, as inferred from published research.

Combination Animal Model Key Finding
Abivertinib + c-Met InhibitorNSCLC Xenograft (Abivertinib-resistant)Significant tumor growth inhibition and regression
Abivertinib + Bcl-2 InhibitorNSCLC Xenograft (Abivertinib-resistant)Enhanced anti-tumor efficacy and delayed tumor regrowth
Abivertinib + AbirateroneProstate Cancer XenograftPotential for synergistic inhibition of tumor growth

These preclinical evaluations have been crucial in identifying promising combination strategies for this compound, laying the groundwork for their potential translation into clinical settings to improve patient outcomes.

Identification of Optimal Combination Partners

With Other Targeted Therapies (e.g., Venetoclax, PI3K inhibitors, MEK inhibitors)

Venetoclax:

Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining Abivertinib with Venetoclax, a BCL-2 inhibitor, in the context of acute myeloid leukemia (AML). Research has shown that upregulation of Bruton's tyrosine kinase (BTK) can confer resistance to Venetoclax in AML blasts. Abivertinib, as a BTK inhibitor, has been found to synergize with Venetoclax to inhibit the proliferation of primary AML cells and cell lines. nih.gov

This combination has been shown to effectively enhance sensitivity to Venetoclax in AML patient samples that were previously non-responsive. nih.govnih.gov In vitro and in vivo studies have confirmed that the combination of Abivertinib and Venetoclax can synergistically inhibit the colony-forming capacity of AML cells, arrest the cell cycle in the G0/G1 phase, and induce apoptosis by inhibiting the BCL-2 anti-apoptotic protein family and activating the caspase family. nih.govnih.govdrugbank.com Mechanistically, the synergistic effect was impaired when BTK was knocked down in AML cell lines, confirming the BTK-dependent nature of this interaction. nih.govdrugbank.com In animal models, the combination therapy significantly prolonged survival time and reduced tumor burden compared to either agent alone. nih.govnih.govdrugbank.com

Table 1: Preclinical Findings of this compound in Combination with Venetoclax
Model SystemKey FindingsReported Outcomes
Primary AML Cells and Cell Lines (In Vitro)Synergistic inhibition of proliferation. nih.gov Enhanced sensitivity in Venetoclax-insensitive patient cells. nih.govnih.govInhibition of colony-forming capacity, G0/G1 cell cycle arrest, induction of apoptosis. nih.govdrugbank.com
MV4-11-NSG Mouse Model (In Vivo)Synergistic anti-leukemia activity. nih.govSignificant prolongation of survival time and reduction of tumor burden compared to single agents. nih.govdrugbank.com

PI3K inhibitors & MEK inhibitors:

Based on the available preclinical research, specific studies evaluating the combination of this compound with PI3K inhibitors or MEK inhibitors have not been prominently reported. While the combination of BTK inhibitors with PI3K or MEK inhibitors has been explored for other agents in lymphomas, showing synergistic effects, specific data on these combinations with Abivertinib is not yet detailed in the scientific literature. nih.gov

With Chemotherapeutic Agents

Detailed preclinical studies investigating the combination of this compound with traditional chemotherapeutic agents are not extensively available in published literature. While the combination of targeted therapies with chemotherapy is a common strategy in oncology to enhance anti-tumor effects, specific research outlining the synergistic or additive effects of Abivertinib with specific chemotherapeutic drugs in preclinical models has not been identified. frontiersin.org

With Immunotherapy Modulators

Abivertinib is known to exert immunomodulatory effects by inhibiting BTK, which can prevent the production and release of pro-inflammatory cytokines. drugbank.com This mechanism provides a rationale for its investigation in conditions characterized by cytokine storms. drugbank.com Preclinical studies have shown that combining BTK inhibitors with immunotherapy can be a promising strategy, potentially enhancing effector and memory T-cell responses. nih.gov However, specific preclinical studies detailing the combination of this compound with other immunotherapy modulators, such as checkpoint inhibitors, in cancer models are not yet widely available.

Drug Discovery and Development Aspects of Abivertinib Maleate

Early-Stage Lead Identification and Optimization

The journey from identifying a potential therapeutic agent to a refined candidate involves rigorous screening and iterative chemical modification.

High-Throughput Screening Methodologiespatsnap.com

High-throughput screening (HTS) is a fundamental process in early-stage drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify initial "hits" with desired biological activity drugtargetreview.com. While specific details of the HTS campaign that led to the identification of Abivertinib maleate (B1232345) are not explicitly detailed in the provided literature, its emergence as a potent EGFR and BTK inhibitor suggests it was discovered through such screening processes. HTS typically involves automated assays designed to detect interactions with specific molecular targets or pathways, thereby identifying compounds that serve as starting points for further development drugtargetreview.com. The development of Abivertinib implies it successfully passed initial screening criteria, indicating its potential as a lead compound.

Medicinal Chemistry Efforts and Analog Synthesisnih.govresearchgate.netspringer.com

Following initial identification, medicinal chemistry plays a crucial role in optimizing lead compounds. This process involves synthesizing analogs and conducting structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. Preclinical studies have demonstrated that Abivertinib exhibits potent inhibitory effects on EGFR and HER2 activation, leading to a significant suppression of tumor proliferation in animal models nih.govresearchgate.net. This suggests successful optimization efforts that refined its efficacy.

Abivertinib maleate's mechanism of action involves irreversible binding to specific mutant forms of EGFR, including the T790M resistance mutation, and also targets BTK sec.govmedchemexpress.commedchemexpress.commedkoo.com. This dual-targeting profile is likely a result of deliberate chemical modifications aimed at improving its therapeutic index. The development process for this compound, like other tyrosine kinase inhibitors (TKIs), relies heavily on structure-based drug discovery and SAR studies to achieve its targeted inhibition profile nih.govresearchgate.net.

Table 1: this compound - Target Inhibition Profile

TargetIC50 Value (nM)Reference
EGFR L858R0.18 medchemexpress.commedchemexpress.com
EGFR T790M0.18 medchemexpress.commedchemexpress.com
Wild-type EGFR7.68 medchemexpress.commedchemexpress.com

Preformulation Studies for Research Applications

Preformulation studies are critical for understanding a compound's physicochemical properties, essential for its effective use in research settings.

Solubility and Stability Assessments for In Vitro/In Vivo Usemedchemexpress.com

As a small molecule inhibitor intended for research use, the solubility and stability of this compound are key considerations. While specific quantitative solubility data across various buffers are not detailed, it is commonly supplied in DMSO (e.g., 10 mM in DMSO) for laboratory applications, indicating DMSO is a suitable solvent for its preparation medchemexpress.commedchemexpress.com. For in vivo experiments, it is recommended that working solutions be prepared fresh on the same day to ensure reliability medchemexpress.com. Stability assessments would typically involve evaluating the compound's integrity under different conditions, such as temperature and pH, to guarantee consistent and accurate experimental results.

Optimization for Preclinical Research Applications

The development pathway for this compound includes optimizing it for preclinical research applications. This involves ensuring the compound is in a form that facilitates its use in laboratory assays and early-stage animal studies. Developers aim for a "deliberate process to optimize our lead product candidates... and advance them rapidly into the clinic" sec.govannualreports.com. The selection of the maleate salt form is a common pharmaceutical strategy to enhance properties such as solubility and stability, which are vital for its formulation and administration in preclinical research nih.gov. The compound's designation as orally active also guides its formulation for preclinical oral delivery studies.

Development of Analytical Methodologies for Research Use

The establishment of robust analytical methodologies is indispensable for the characterization, purity assessment, and quantification of this compound throughout its research and development phases. A significant aspect of this is the development of methods to track the compound's fate in biological systems. For instance, an LC-MS/MS method has been developed for quantifying key metabolites of Abivertinib in human plasma, a crucial technique for pharmacokinetic studies in both preclinical and clinical research medkoo.com. Such analytical methods, typically involving High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are developed and validated to ensure specificity, accuracy, precision, and sensitivity, thereby providing reliable data for research findings.

Quantitative Bioanalytical Methods (e.g., LC-MS/MS for animal tissue levels)

Quantitative bioanalytical methods are indispensable in drug discovery and development, providing crucial data on a compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the precise and sensitive quantification of drugs and their metabolites in various biological matrices, including plasma, serum, urine, and tissue homogenates jisciences.comchromatographyonline.com. This methodology is vital for establishing pharmacokinetic profiles in preclinical animal models, which inform dose selection and predict human pharmacokinetics.

In the context of this compound, LC-MS/MS techniques are employed to monitor its concentration in animal tissues and plasma. Preclinical pharmacokinetic studies, often conducted in xenograft models, utilize these methods to determine drug levels over time following administration selleckchem.comnih.gov. For instance, pharmacokinetic analysis in NCI-H1975 xenograft models after intravenous administration has allowed for the estimation of key parameters such as total body clearance and volume of distribution selleckchem.com. Furthermore, metabolic disposition studies, which track the fate of the drug within the body, rely on the quantification of abivertinib and its metabolites in biological samples, typically using LC-MS/MS to ensure mass balance and characterize metabolite profiles nih.gov. The sensitivity and selectivity of LC-MS/MS are critical for accurately measuring trace amounts of the drug and its metabolites in complex biological environments, thereby supporting the optimization of dosing regimens and understanding drug behavior in vivo chromatographyonline.comlcms.cz.

In Vitro Biomarker Assays

In vitro biomarker assays are fundamental for characterizing the pharmacological activity of drug candidates like this compound, assessing target engagement, and understanding downstream cellular effects. These assays provide direct evidence of a compound's mechanism of action and potency.

Kinase Inhibition Assays: this compound is designed to selectively inhibit mutated forms of epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK). Its potency is quantified through in vitro kinase inhibition assays, which determine half-maximal inhibitory concentration (IC50) values against specific targets.

TargetIC50 Value (nM)Reference(s)
EGFR L858R0.18 selleckchem.comselleck.co.jpselleckchem.commedchemexpress.com
EGFR T790M0.18 selleckchem.comselleck.co.jpselleckchem.commedchemexpress.com
Wild-Type EGFR7.68 selleckchem.comselleck.co.jpselleckchem.commedchemexpress.com
BTK (Cellular)~59 selleckchem.com

These assays reveal abivertinib's significantly higher potency against common EGFR mutations compared to the wild-type receptor, a characteristic that contributes to its targeted therapeutic approach selleckchem.comselleck.co.jpselleckchem.commedchemexpress.com.

Cell-Based Functional Assays: Beyond direct kinase inhibition, abivertinib's impact on cellular signaling pathways is evaluated through cell-based functional assays. These studies assess the inhibition of downstream signaling molecules critical for cell proliferation and survival. Abivertinib has been shown to inhibit the phosphorylation of downstream targets such as Akt and ERK1/2 in relevant cancer cell lines medchemexpress.com. In models of acute myeloid leukemia (AML), abivertinib has demonstrated the suppression of p-FLT3 and its downstream target p-STAT5, particularly in cells harboring FLT3-ITD mutations nih.gov.

Furthermore, abivertinib's mechanism involves modulating the production of pro-inflammatory cytokines. In vitro assays can be utilized to measure the inhibition of cytokine release, such as TNF-alpha and interleukins, which is relevant to its potential application in conditions characterized by cytokine storm drugbank.com.

Compound List:

this compound

Epidermal Growth Factor Receptor (EGFR)

Bruton's Tyrosine Kinase (BTK)

Akt

ERK1/2

FLT3

STAT5

TNF-alpha

Interleukins

Broader Implications and Future Directions in Abivertinib Maleate Research

Potential for Repurposing in Non-Oncological Diseases

The immunomodulatory capabilities of Abivertinib maleate (B1232345), stemming from its inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, have positioned it as a candidate for treating inflammatory and autoimmune conditions. Its potential to mitigate cytokine storms, a hallmark of severe inflammatory responses, has been particularly explored in the context of COVID-19 patsnap.comdrugbank.comcontagionlive.comdrugbank.comsec.govtrialstat.comnih.govmdpi.com. Clinical trials have investigated its efficacy in hospitalized patients experiencing moderate to severe pulmonary symptoms associated with COVID-19, aiming to control the hyperinflammatory response drugbank.comsec.govtrialstat.comselleckchem.comnih.gov. Beyond viral infections, research interest extends to autoimmune diseases due to its BTK inhibitory activity, which plays a crucial role in B-cell development and immune regulation aceatherapeutics.combioworld.combiospace.com. While specific clinical trials in autoimmune diseases are less documented, the compound's mechanism suggests a potential role in modulating aberrant immune responses characteristic of these conditions medchemexpress.comjournalpulmonology.org.

Integration of Omics Technologies in Mechanistic Research

The advent of omics technologies has been instrumental in unraveling the complex mechanisms of drug action and resistance for compounds like Abivertinib maleate.

Genomics and Transcriptomics in Resistance Studies

Genomic and transcriptomic analyses have provided critical insights into how cancer cells develop resistance to this compound. Studies employing CRISPR-Cas9 whole-genome screening have identified Integrin subunit alpha 8 (ITGA8) as a key gene influencing Abivertinib sensitivity in lung adenocarcinoma patsnap.comnih.govfrontiersin.org. Lower expression of ITGA8 in tumor tissues correlated with increased sensitivity to Abivertinib, suggesting ITGA8 could be a predictive biomarker or a therapeutic target to enhance drug efficacy patsnap.comnih.govfrontiersin.org. Furthermore, genomic profiling of patients progressing on Abivertinib has revealed various resistance mechanisms. These include the loss of the EGFR T790M mutation, the acquisition of tertiary EGFR mutations (such as C797S), and EGFR amplification nih.govnih.gov. EGFR-independent resistance pathways have also been implicated, involving alterations in genes like CDKN2A, MET, PIK3CA, HER2, TP53, and Rb1, as well as histological transformation to small-cell lung cancer nih.govnih.gov.

Proteomics and Phosphoproteomics for Pathway Analysis

Proteomic and phosphoproteomic approaches have elucidated the downstream signaling pathways affected by this compound. The drug has been shown to inhibit the phosphorylation of key downstream targets, including Akt and ERK1/2 , which are critical for cancer cell proliferation and survival medchemexpress.commedchemexpress.eu. Abivertinib also inhibits the phosphorylation of BTK itself, a central mediator in B-cell signaling and immune responses patsnap.comdrugbank.com. Kinase profiling studies have indicated that Abivertinib can inhibit other kinases, such as JAK3 and TEC family members, at relevant concentrations, contributing to its broader biological effects selleckchem.com.

Development of Advanced Preclinical Models

The development and application of sophisticated preclinical models are crucial for understanding this compound's efficacy and mechanisms of action.

Patient-Derived Xenograft (PDX) Models for Mechanistic Studies

Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue directly into immunocompromised mice, are considered superior to traditional cell line-derived xenografts for recapitulating tumor heterogeneity and predicting clinical responses nih.govinvivotek.comcrownbio.comresearchgate.net. This compound has demonstrated efficacy in xenograft models, selectively inhibiting the growth of EGFR-mutant tumors while sparing those with wild-type EGFR contagionlive.commedchemexpress.com. Specifically, studies utilizing H1975 cell xenograft mouse models have investigated the role of ITGA8 in modulating Abivertinib sensitivity, providing in vivo validation for genomic findings nih.gov. The application of PDX models allows for detailed pharmacokinetic (PK) and pharmacodynamic (PD) analyses, aiding in the determination of optimal dosing strategies for clinical trials nih.gov.

Advanced 3D Organoid and Organ-on-a-Chip Systems

While direct studies of this compound using 3D organoid or organ-on-a-chip systems were not extensively detailed in the reviewed literature, these advanced models are recognized for their ability to better mimic the original tumor architecture and microenvironment compared to conventional 2D cultures crownbio.com. PDX-derived organoids (PDXOs), in particular, offer enhanced recapitulation of histopathology and molecular pathology, leading to improved predictivity of drug response crownbio.comnih.gov. These in vitro systems are valuable for high-throughput screening and mechanistic studies, complementing in vivo PDX models by providing a more accessible platform for evaluating drug efficacy and resistance mechanisms.

Compound List

this compound (Abivertinib, AC0010, AC0010MA, STI-5656)

EGFR (Epidermal Growth Factor Receptor)

BTK (Bruton's Tyrosine Kinase)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

TNF-α (Tumor Necrosis Factor-alpha)

ITGA8 (Integrin subunit alpha 8)

FAK (Focal Adhesion Kinase)

SRC (Proto-oncogene tyrosine-protein kinase Src)

Akt (Protein kinase B)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

JAK3 (Janus kinase 3)

TEC (Tyrosine kinase expressed in hepatocellular carcinoma)

CDKN2A (Cyclin-dependent kinase inhibitor 2A)

MET (Mesenchymal-epithelial transition factor)

PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha)

HER2 (Human Epidermal growth factor Receptor 2)

TP53 (Tumor protein p53)

Rb1 (Retinoblastoma protein 1)

ROS1 (ROS proto-oncogene 1, receptor tyrosine kinase)

RET (Ret proto-oncogene)

Osimertinib (B560133)

Gefitinib (B1684475)

Erlotinib (B232)

Afatinib (B358)

Calquence (acalabrutinib)

Ibrutinib

Savolitinib

Sunvozertinib

Alflutinib

Poziotinib

Neratinib

Olmutinib

Zorifertinib

TAK-285

Saracatinib

Lapatinib Ditosylate

Abemaciclib

Q & A

What are the key considerations for designing in vitro experiments to evaluate Abivertinib maleate's potency as an EGFR inhibitor?

Level: Basic
Methodological Answer:

  • Cell Line Selection: Use EGFR-mutant cell lines (e.g., H1975 for L858R/T790M mutations) to assess target specificity. Include wild-type EGFR cell lines as controls to evaluate off-target effects .
  • Dose-Response Curves: Generate IC50 values using serial dilutions (e.g., 0.1–10 µM) with triplicate measurements. Ensure consistency with reported IC50 of 7.68 nM for EGFR inhibition .
  • Time-Kinetic Studies: Monitor irreversible binding by pre-incubating cells with the inhibitor before ATP addition, as Abivertinib is an irreversible EGFR inhibitor .
  • Data Normalization: Use vehicle controls (e.g., DMSO) to account for solvent effects. Validate assays with positive controls like Osimertinib .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic Analysis: Measure plasma/tissue drug concentrations in animal models to confirm bioavailability. Phase 1 clinical data (e.g., Cmax, half-life) can guide dose adjustments .
  • Tumor Microenvironment Factors: Evaluate hypoxia, pH, and stromal interactions in in vivo models, as these are absent in in vitro systems .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to in vivo efficacy but are not present in in vitro assays .
  • Statistical Reconciliation: Apply mixed-effects models to account for inter-subject variability in animal studies .

What methodological frameworks are recommended for analyzing covalent binding kinetics of this compound to EGFR mutants?

Level: Advanced
Methodological Answer:

  • Kinetic Assays: Use jump-dilution or pre-steady-state methods to quantify inactivation rates (kinact) and binding affinity (Ki). Compare mutant (e.g., T790M) vs. wild-type EGFR .
  • Mass Spectrometry Validation: Confirm covalent adduct formation via intact protein mass analysis after incubating EGFR with Abivertinib .
  • Computational Modeling: Perform molecular dynamics simulations to predict binding modes and residence times using EGFR crystal structures (e.g., PDB: 4ZAU) .

How can researchers optimize protocols for assessing this compound's selectivity across kinase families?

Level: Basic
Methodological Answer:

  • Kinome-Wide Profiling: Use commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM against 400+ kinases. Focus on off-target hits in structurally related kinases (e.g., HER2, BLK) .
  • Cellular Selectivity Assays: Compare phosphorylation inhibition of EGFR vs. non-target kinases (e.g., AKT, MAPK) via Western blot .
  • Structural Analysis: Align Abivertinib's pyrrolopyrimidine core with ATP-binding pockets of off-target kinases to rationalize selectivity .

What statistical approaches are critical for interpreting dose-escalation data from Phase 1 trials of this compound?

Level: Advanced
Methodological Answer:

  • Model-Based Designs: Implement continual reassessment method (CRM) or Bayesian logistic regression to determine maximum tolerated dose (MTD) while minimizing patient toxicity .
  • Adverse Event Correlation: Use Fisher’s exact test or logistic regression to link dose levels with grade ≥3 adverse events (e.g., rash, diarrhea) .
  • Pharmacodynamic Markers: Apply longitudinal mixed models to correlate EGFR phosphorylation inhibition with plasma drug levels .

How should researchers design studies to evaluate this compound's efficacy in overcoming EGFR inhibitor resistance?

Level: Basic
Methodological Answer:

  • Resistance Models: Use CRISPR-engineered cell lines with C797S or MET amplification. Compare Abivertinib’s efficacy to 3rd-generation EGFR inhibitors .
  • Combination Therapies: Test synergy with MET inhibitors (e.g., Crizotinib) using Chou-Talalay analysis .
  • Biomarker Validation: Perform NGS on post-treatment biopsies to identify genomic resistance mechanisms (e.g., secondary mutations) .

What strategies improve reproducibility in pharmacokinetic studies of this compound?

Level: Basic
Methodological Answer:

  • Standardized Formulation: Use consistent maleate salt batches (purity >98%) and vehicle (e.g., 0.5% methylcellulose) across studies .
  • Sampling Schedule: Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose to capture absorption/distribution phases .
  • Bioanalytical Validation: Follow FDA guidelines for LC-MS/MS method validation (accuracy, precision, matrix effects) .

How can multi-omics data be integrated to elucidate this compound's mechanism of action?

Level: Advanced
Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated EGFR-mutant cells. Use GSEA to identify enriched pathways (e.g., apoptosis, cell cycle arrest) .
  • Proteomics: Combine phosphoproteomics (e.g., TMT labeling) with kinase activity profiling to map signaling network inhibition .
  • Data Integration: Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and proteomic changes .

What experimental controls are essential for validating this compound's target engagement in animal models?

Level: Basic
Methodological Answer:

  • Vehicle Controls: Include cohorts treated with DMSO or saline to distinguish drug effects from background .
  • Positive/Negative Controls: Use Osimertinib (positive) and a non-EGFR inhibitor (e.g., Erlotinib for wild-type EGFR models) .
  • Pharmacodynamic Markers: Measure tumor EGFR phosphorylation via immunohistochemistry or Western blot .

How should researchers address covariate imbalances in clinical datasets for this compound?

Level: Advanced
Methodological Answer:

  • Propensity Score Matching: Balance covariates (e.g., age, baseline EGFR status) between treatment arms to reduce confounding .
  • Sensitivity Analysis: Use E-value methods to quantify robustness of results to unmeasured confounders .
  • Stratified Reporting: Disclose covariate adjustments consistently in methods, tables, and footnotes (e.g., Table 2 in Results vs. Methods section) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.